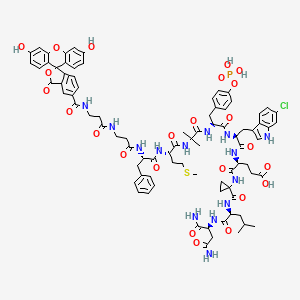
5-Fam-pmdm6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 5-Fam-pmdm6 involves the conjugation of a fluorescent dye, 5-carboxyfluorescein (5-FAM), to a peptide sequence. The peptide sequence includes β-alanine, phenylalanine, methionine, α-aminoisobutyric acid, phosphorylated tyrosine, 6-chloro-DL-tryptophan, glutamic acid, 1-amino-cyclopropanecarboxylic acid, leucine, and asparagine . The synthetic route typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to a growing peptide chain. Industrial production methods may involve large-scale SPPS and subsequent purification steps such as high-performance liquid chromatography (HPLC) to achieve high purity .
化学反应分析
5-Fam-pmdm6 can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide sequence can be oxidized to methionine sulfoxide under oxidative conditions.
Reduction: The disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The fluorescent dye can be substituted with other fluorophores to modify the probe’s properties
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like DTT for reduction, and various fluorophores for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5-Fam-pmdm6 has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe in various binding assays to study protein-protein interactions.
Biology: Employed in cellular imaging to visualize the localization and dynamics of proteins within cells.
Medicine: Utilized in cancer research to study the interaction between MDM2 and p53, which is crucial for understanding tumorigenesis and developing anti-cancer therapies
Industry: Applied in the development of diagnostic tools and assays for detecting specific biomolecules
作用机制
The mechanism of action of 5-Fam-pmdm6 involves its binding to the MDM2 protein. MDM2 is an E3 ubiquitin-protein ligase that negatively regulates the p53 tumor suppressor protein. By binding to MDM2, this compound can inhibit the interaction between MDM2 and p53, thereby stabilizing p53 and promoting its tumor suppressor functions . The fluorescent label allows for the visualization and quantification of this interaction in various assays.
相似化合物的比较
5-Fam-pmdm6 can be compared with other similar fluorescent-labeled peptides used in MDM2-binding assays. Some similar compounds include:
PMDM6: A non-fluorescent version of this compound used in similar assays.
5-FAM-p53: Another fluorescent-labeled peptide that binds to MDM2 but has a different peptide sequence.
FITC-pmdm6: A peptide similar to this compound but labeled with fluorescein isothiocyanate (FITC) instead of 5-FAM
The uniqueness of this compound lies in its specific peptide sequence and the use of 5-FAM as the fluorescent label, which provides distinct spectral properties and binding characteristics .
属性
分子式 |
C84H96ClN14O24PS |
|---|---|
分子量 |
1784.2 g/mol |
IUPAC 名称 |
(4S)-4-[[(2S)-3-(6-chloro-1H-indol-3-yl)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[3-[3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]propanoylamino]propanoylamino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-2-methylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]propanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]cyclopropyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H96ClN14O24PS/c1-43(2)33-61(73(109)94-60(71(87)107)41-67(86)102)97-81(117)83(28-29-83)99-78(114)57(23-24-70(105)106)92-76(112)64(37-47-42-90-59-38-48(85)14-19-52(47)59)95-75(111)63(35-45-11-17-51(18-12-45)123-124(118,119)120)96-80(116)82(3,4)98-77(113)58(27-32-125-5)93-74(110)62(34-44-9-7-6-8-10-44)91-69(104)26-30-88-68(103)25-31-89-72(108)46-13-20-54-53(36-46)79(115)122-84(54)55-21-15-49(100)39-65(55)121-66-40-50(101)16-22-56(66)84/h6-22,36,38-40,42-43,57-58,60-64,90,100-101H,23-35,37,41H2,1-5H3,(H2,86,102)(H2,87,107)(H,88,103)(H,89,108)(H,91,104)(H,92,112)(H,93,110)(H,94,109)(H,95,111)(H,96,116)(H,97,117)(H,98,113)(H,99,114)(H,105,106)(H2,118,119,120)/t57-,58-,60-,61-,62-,63-,64-/m0/s1 |
InChI 键 |
SOJWFPRRLDTYFP-XYVYTFQOSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)[C@H](CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C1(CC1)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=C2C=CC(=C3)Cl)NC(=O)C(CC4=CC=C(C=C4)OP(=O)(O)O)NC(=O)C(C)(C)NC(=O)C(CCSC)NC(=O)C(CC5=CC=CC=C5)NC(=O)CCNC(=O)CCNC(=O)C6=CC7=C(C=C6)C8(C9=C(C=C(C=C9)O)OC1=C8C=CC(=C1)O)OC7=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


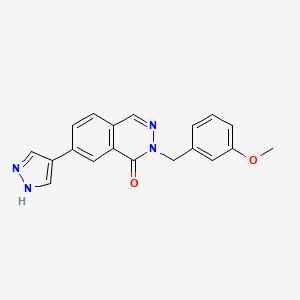
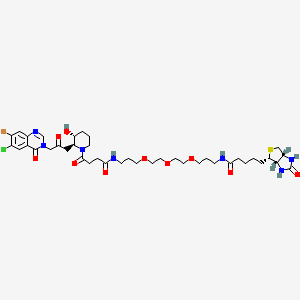
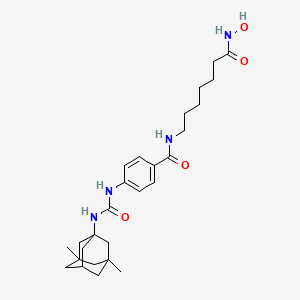
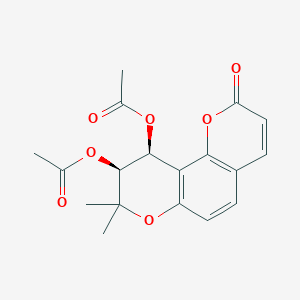
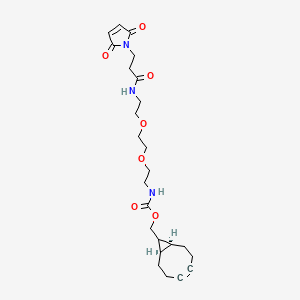

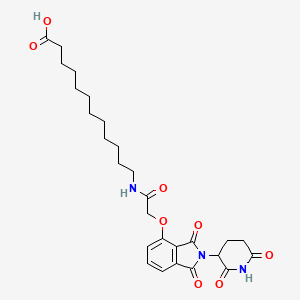
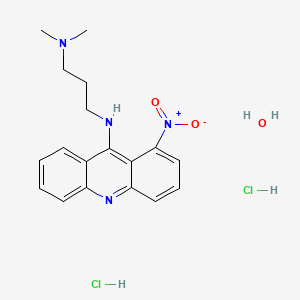
![4-[4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(14-oxa-2,4,10-triazatricyclo[7.5.0.03,7]tetradeca-1(9),2,5,7-tetraen-10-yl)benzamide](/img/structure/B15137259.png)
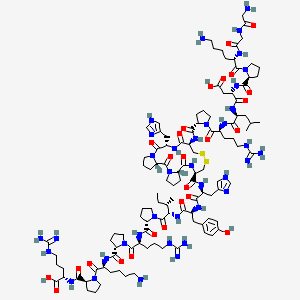
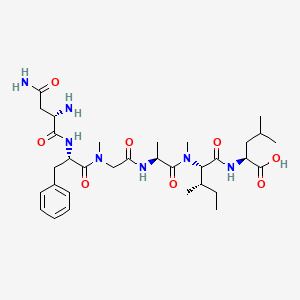
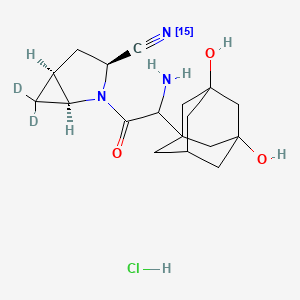
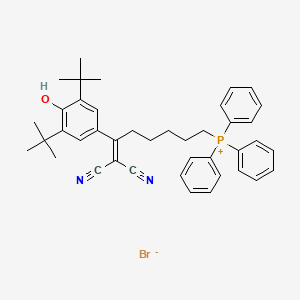
![2,4-dichloro-6-[(E)-[[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]phenol](/img/structure/B15137287.png)
